Kalafungin

Catalog No.
S531576
CAS No.
11048-15-0
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kalafungin

CAS Number

11048-15-0

Product Name

Kalafungin

IUPAC Name

(11R,15R,17R)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16+/m1/s1

InChI Key

XUWPJKDMEZSVTP-LTYMHZPRSA-N

SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

Kalafungin; Antibiotic U-19,718; U 19718; U19718; U-19718

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Isomeric SMILES

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Description

The exact mass of the compound Kalafungin is 300.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137443. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kalafungin is a naturally occurring compound belonging to the class of polyketides, specifically identified as a type of anthraquinone. It is primarily produced by certain species of the actinobacteria, particularly Streptomyces tanashiensis. Kalafungin exhibits a complex molecular structure characterized by multiple aromatic rings and functional groups, contributing to its unique chemical properties and biological activities.

, primarily due to its reactive functional groups. Notable reactions include:

  • Reduction Reactions: Kalafungin can undergo one-electron reduction processes, which have been studied using pulse radiolysis techniques. This involves the generation of semiquinone radicals, which are crucial for understanding its redox behavior and potential applications in medicinal chemistry .
  • Tandem Reactions: The synthesis of kalafungin often involves tandem reactions such as the Michael–Dieckmann reaction, which facilitates the formation of complex molecular architectures from simpler precursors .

Kalafungin exhibits significant biological activities, particularly in antimicrobial and antitumor domains. Research indicates that it possesses:

  • Antimicrobial Properties: Kalafungin demonstrates efficacy against various bacterial strains, making it a candidate for antibiotic development .
  • Antitumor Activity: Preliminary studies suggest that kalafungin may inhibit cancer cell proliferation, although further research is necessary to elucidate its mechanisms and therapeutic potential.

The synthesis of kalafungin has been achieved through several methodologies, including:

  • Natural Biosynthesis: Isolated from Streptomyces tanashiensis, kalafungin is produced through a series of enzymatic reactions involving polyketide synthases .
  • Total Synthesis: Various synthetic routes have been developed, including:
    • Cuprous Iodide-Catalyzed Reactions: This method employs copper(I) iodide to facilitate the coupling of arylethynes and diazoacetates, leading to the formation of kalafungin .
    • Tandem Michael–Dieckmann Approach: This strategy combines multiple reaction steps to construct the complex structure of kalafungin efficiently .

Kalafungin's unique properties lend it potential applications in several fields:

  • Pharmaceuticals: Due to its antimicrobial and antitumor activities, kalafungin is being explored as a lead compound for drug development.
  • Agriculture: Its antimicrobial properties may also find applications in agricultural settings for protecting crops against pathogens.

Interaction studies involving kalafungin have focused on its biochemical behavior and potential interactions with other compounds. Findings indicate that kalafungin can form complexes with various biological molecules, influencing its bioactivity and stability. Further studies are needed to fully understand these interactions and their implications for therapeutic use.

Kalafungin shares structural and functional similarities with several other compounds within the polyketide family. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
Frenolicin BPolyketideAntimicrobialSimilar biosynthetic origin; different ring structure
AvermectinMacrolideAntiparasiticBroader spectrum of activity; used in agriculture
ErythromycinMacrolideAntibioticDifferent mechanism of action; widely used clinically

Kalafungin's uniqueness lies in its specific structural features and biological activities that differentiate it from these similar compounds. Its potential as a lead compound for further drug development makes it a subject of ongoing research.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

300.06338810 g/mol

Monoisotopic Mass

300.06338810 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7HR91T5TGW

Wikipedia

Kalafungin

Dates

Modify: 2024-02-18
1: Kakinuma S, Takada Y, Ikeda H, Tanaka H, Omura S, Hopwood DA. Cloning of large DNA fragments, which hybridize with actinorhodin biosynthesis genes, from kalafungin and nanaomycin A methyl ester producers and identification of genes for kalafungin biosynthesis of the kalafungin producer. J Antibiot (Tokyo). 1991 Sep;44(9):995-1005. PubMed PMID: 1938623.
2: Kakinuma S, Ikeda H, Omura S, Hopwood DA. Biosynthesis of kalafungin in Streptomyces tanashiensis. J Antibiot (Tokyo). 1990 Apr;43(4):391-6. PubMed PMID: 2351613.
3: Lü J, He Q, Huang L, Cai X, Guo W, He J, Zhang L, Li A. Accumulation of a bioactive benzoisochromanequinone compound kalafungin by a wild type antitumor-medermycin-producing streptomycete strain. PLoS One. 2015 Feb 19;10(2):e0117690. doi: 10.1371/journal.pone.0117690. eCollection 2015. PubMed PMID: 25695632; PubMed Central PMCID: PMC4335000.
4: Kakinuma S, Ikeda H, Takada Y, Tanaka H, Hopwood DA, Omura S. Production of the new antibiotic tetrahydrokalafungin by transformants of the kalafungin producer Streptomyces tanashiensis. J Antibiot (Tokyo). 1995 Jun;48(6):484-7. PubMed PMID: 7622434.
5: Fernandes RA, Chavan VP, Mulay SV, Manchoju A. A chiron approach to the total synthesis of (-)-juglomycin A, (+)-kalafungin, (+)-frenolicin B, and (+)-deoxyfrenolicin. J Org Chem. 2012 Nov 16;77(22):10455-60. doi: 10.1021/jo3019939. Epub 2012 Oct 31. PubMed PMID: 23088749.
6: Johnson LE, Dietz A. Kalafungin, a new antibiotic produced by Streptomyces tanashiensis strain Kala. Appl Microbiol. 1968 Dec;16(12):1815-21. PubMed PMID: 5726156; PubMed Central PMCID: PMC547777.
7: Karwowski JP, Jackson M, Theriault RJ, Prokop JF, Maus ML, Hansen CF, Hensey DM. Arizonins, a new complex of antibiotics related to kalafungin. I. Taxonomy of the producing culture, fermentation and biological activity. J Antibiot (Tokyo). 1988 Sep;41(9):1205-11. PubMed PMID: 3182401.
8: Hoeksema H, Krueger WC. Kalafungin. II. Chemical transformations and the absolute configuration. J Antibiot (Tokyo). 1976 Jul;29(7):704-9. PubMed PMID: 956056.
9: Hochlowski JE, Brill GM, Andres WW, Spanton SG, McAlpine JB. Arizonins, a new complex of antibiotics related to kalafungin. II. Isolation and characterization. J Antibiot (Tokyo). 1987 Apr;40(4):401-7. PubMed PMID: 3583911.
10: Tsujibo H, Sakamoto T, Miyamoto K, Kusano G, Ogura M, Hasegawa T, Inamori Y. Isolation of cytotoxic substance, kalafungin from an alkalophilic actinomycete, Nocardiopsis dassonvillei subsp. prasina. Chem Pharm Bull (Tokyo). 1990 Aug;38(8):2299-300. PubMed PMID: 2279296.
11: Bergy ME. Kalafungin, a new broad spectrum antibiotic. Isolation and characterization. J Antibiot (Tokyo). 1968 Jul;21(7):454-7. PubMed PMID: 4303501.
12: Eid CN, Shim J, Bikker J, Lin M. Direct oxa-Pictet-Spengler cyclization to the natural (3a,5)-trans-stereochemistry in the syntheses of (+)-7-deoxyfrenolicin B and (+)-7-deoxykalafungin. J Org Chem. 2009 Jan 2;74(1):423-6. doi: 10.1021/jo801945n. PubMed PMID: 19053617.
13: Rosenfeld EL, Laubach HE. Effects of sugars on the anthelmintic activity of kalafungin. J Parasitol. 1986 Oct;72(5):770-2. PubMed PMID: 3806325.
14: Tatsuta K, Akimoto K, Annaka M, Ohno Y, Kinoshita M. Enantiodivergent total syntheses of (-)-nanaomycin D and its enantiomer, (+)-kalafungin. J Antibiot (Tokyo). 1985 May;38(5):680-2. PubMed PMID: 4019313.
15: Oja T, San Martin Galindo P, Taguchi T, Manner S, Vuorela PM, Ichinose K, Metsä-Ketelä M, Fallarero A. Effective Antibiofilm Polyketides against Staphylococcus aureus from the Pyranonaphthoquinone Biosynthetic Pathways of Streptomyces Species. Antimicrob Agents Chemother. 2015 Oct;59(10):6046-52. doi: 10.1128/AAC.00991-15. Epub 2015 Jul 20. PubMed PMID: 26195520; PubMed Central PMCID: PMC4576117.
16: Tahlan K, Ahn SK, Sing A, Bodnaruk TD, Willems AR, Davidson AR, Nodwell JR. Initiation of actinorhodin export in Streptomyces coelicolor. Mol Microbiol. 2007 Feb;63(4):951-61. PubMed PMID: 17338074.
17: Valton J, Fontecave M, Douki T, Kendrew SG, Nivière V. An aromatic hydroxylation reaction catalyzed by a two-component FMN-dependent Monooxygenase. The ActVA-ActVB system from Streptomyces coelicolor. J Biol Chem. 2006 Jan 6;281(1):27-35. Epub 2005 Nov 2. PubMed PMID: 16267053.
18: Kakinuma S, Ikeda H, Tanaka H, Omura S. Isolation of restriction-reduced mutants from Streptomyces. Agric Biol Chem. 1990 Oct;54(10):2611-7. PubMed PMID: 1368599.
19: Taguchi T, Okamoto S, Hasegawa K, Ichinose K. Epoxyquinone formation catalyzed by a two-component flavin-dependent monooxygenase involved in biosynthesis of the antibiotic actinorhodin. Chembiochem. 2011 Dec 16;12(18):2767-73. doi: 10.1002/cbic.201100571. Epub 2011 Nov 15. PubMed PMID: 22086671.
20: Okabe T, Nomoto K, Funabashi H, Okuda S, Suzuki H, Tanaka N. Lactoquinomycin, a novel anticancer antibiotic. II. Physico-chemical properties and structure assignment. J Antibiot (Tokyo). 1985 Oct;38(10):1333-6. PubMed PMID: 3840792.

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